molecular formula C19H20ClN3O4S B2975183 N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide CAS No. 1105228-78-1

N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide

Cat. No. B2975183
CAS RN: 1105228-78-1
M. Wt: 421.9
InChI Key: BKZQBPMDSRBNKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-chlorobenzyl)-N2-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)oxalamide is a useful research compound. Its molecular formula is C19H20ClN3O4S and its molecular weight is 421.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Hydrogen Bonds and π-π Stacking Interactions

Research on oxazolidin-2-ones, which are protective groups for 1,2-amino alcohols and chiral derivatives used as chiral auxiliaries, has shown their significance in forming weak interactions. These interactions include C-H···O, C-H···π, and π-π stacking interactions, crucial in crystal structures of various substituted oxazolidinecarbohydrazides (Nogueira et al., 2015).

Catalysis in Amidation Reactions

Cu2O/N,N'-bis(thiophen-2-ylmethyl)oxalamide has been established as an effective catalyst system for Goldberg amidation. This catalysis is significant for functionalizing (hetero)aryl chlorides and a variety of aromatic and aliphatic primary amides, including the arylation of lactams and oxazolidinones (De et al., 2017).

Antimicrobial Activities

A study on biologically active N-(3-chloro-2-oxo-4-phenylazetidin-1-yl)/3-N-(4-oxo-2-arylthiazolidin-3-yl)-2-(methylsulfonamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamides derivatives revealed significant antimicrobial activities against various bacterial and fungal strains. This highlights the potential of oxazolidinones and related compounds in antimicrobial applications (Babu et al., 2012).

In vitro Antibacterial Activities

Oxazolidinones have been identified as a new class of antimicrobial agents with unique mechanisms for bacterial protein synthesis inhibition. Novel oxazolidinone analogs have shown significant in vitro antibacterial activities against a variety of clinically important human pathogens (Zurenko et al., 1996).

properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S/c1-13-7-8-15(23-9-4-10-28(23,26)27)11-17(13)22-19(25)18(24)21-12-14-5-2-3-6-16(14)20/h2-3,5-8,11H,4,9-10,12H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZQBPMDSRBNKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.